molecular formula C11H11Cl2N7 B2369244 1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride CAS No. 2110523-93-6

1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride

Cat. No. B2369244
CAS RN: 2110523-93-6
M. Wt: 312.16
InChI Key: VKUDBSOXSQIJKC-UHFFFAOYSA-N
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Description

1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C11H11Cl2N7 and its molecular weight is 312.16. The purity is usually 95%.
BenchChem offers high-quality 1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Compounds related to 1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride have shown potential as antimicrobial and anticancer agents. Novel pyrazole derivatives exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Molecular Analysis

  • Studies have focused on the synthesis and structural characterization of pyrazole and tetrazole derivatives. These include analysis through spectral and single crystal X-ray diffraction studies, which are crucial for understanding their potential applications in various fields (Prabhudeva et al., 2017).

Antileishmanial Activity

  • Research into tetrazole compounds and their pyrazole-4-carbonitrile precursors has shown effectiveness against Leishmania spp., a parasite responsible for leishmaniasis. Some derivatives were more potent than pentamidine, a reference drug, suggesting their potential as antileishmanial agents (Faria et al., 2013).

Molecular Docking and Bioactivity Studies

  • Molecular docking studies have been conducted on similar compounds to understand their interactions with enzymes and potential as COX-2 inhibitors. This approach aids in the discovery of new drugs with specific target sites (Al-Hourani et al., 2015).

Neuroprotective Agent Research

  • KR-31543, a compound structurally related to 1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride, has been studied as a new neuroprotective agent for ischemia-reperfusion damage. Its metabolism in rats was investigated using LC-electrospray mass spectrometry (Kim et al., 2002).

Mechanism of Action

Target of Action

It is known that pyrazoline derivatives, which this compound is a part of, are pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical sectors .

Mode of Action

Pyrazoline derivatives are known to interact with various targets to exert their effects . The interaction of this compound with its targets would likely result in changes at the molecular level, leading to its pharmacological effects.

Biochemical Pathways

It is known that pyrazoline derivatives can influence a variety of biochemical pathways due to their broad-spectrum utility . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

It is known that pyrazoline derivatives can have a wide range of pharmacological effects . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it influences.

properties

IUPAC Name

1-[[1-(2-chlorophenyl)tetrazol-5-yl]methyl]pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN7.ClH/c12-9-3-1-2-4-10(9)19-11(15-16-17-19)7-18-6-8(13)5-14-18;/h1-6H,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUDBSOXSQIJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)CN3C=C(C=N3)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride

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